![molecular formula C10H18 B12059810 rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane: is a bicyclic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, resulting in the formation of the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrovinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or alkanes.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it a valuable tool in biological research. It is often used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar bicyclic structures in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mecanismo De Acción
The mechanism by which rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and modulating biochemical pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct chemical properties.
Bicyclo[4.1.0]heptane: A larger bicyclic compound with unique reactivity and applications.
Uniqueness: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane stands out due to its specific ring structure and the presence of three methyl groups, which confer unique steric and electronic properties. These characteristics make it particularly useful in applications requiring stability and specific reactivity .
Propiedades
Fórmula molecular |
C10H18 |
|---|---|
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
Clave InChI |
XOKSLPVRUOBDEW-CFCGPWAMSA-N |
SMILES isomérico |
CC1CC[C@@H]2C[C@H]1C2(C)C |
SMILES canónico |
CC1CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



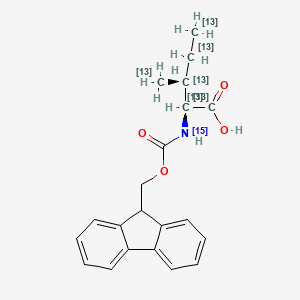
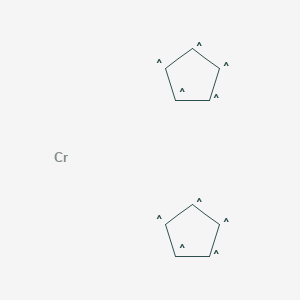


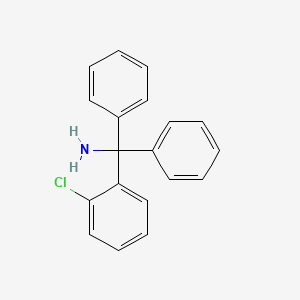
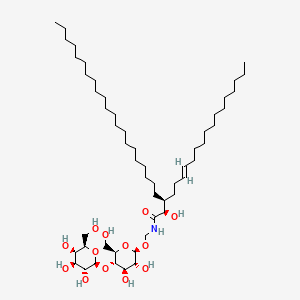

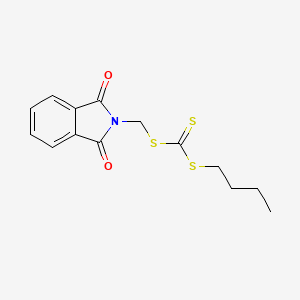
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
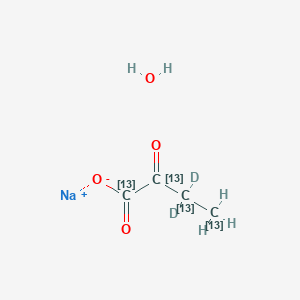
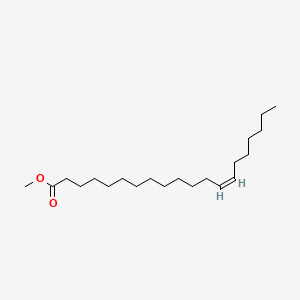
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)

